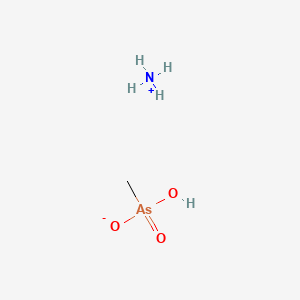

Monoammonium methanearsonate

Beschreibung

Eigenschaften

CAS-Nummer |

2321-53-1 |

|---|---|

Molekularformel |

CH8AsNO3 |

Molekulargewicht |

157.00 g/mol |

IUPAC-Name |

azanium;hydroxy(methyl)arsinate |

InChI |

InChI=1S/CH5AsO3.H3N/c1-2(3,4)5;/h1H3,(H2,3,4,5);1H3 |

InChI-Schlüssel |

MLWMZTRCXNCAPF-UHFFFAOYSA-N |

Kanonische SMILES |

C[As](=O)(O)[O-].[NH4+] |

Verwandte CAS-Nummern |

124-58-3 (Parent) |

Herkunft des Produkts |

United States |

Mechanisms of Herbicidal Action

Interference with Plant Metabolic Pathways

The effectiveness of monoammonium methanearsonate as a herbicide is rooted in its capacity to interfere with the metabolic pathways of a plant. solubilityofthings.com This disruption is the primary cause of the growth inhibition and eventual death observed in susceptible plant species. solubilityofthings.com

Following the application and absorption of the herbicide, the initial cellular response is a cessation of growth. nih.gov This is a direct consequence of the enzymatic inhibition disrupting the plant's ability to produce necessary proteins and energy. Visible symptoms then begin to appear, starting with chlorosis (yellowing of the leaves), which progresses to browning as the plant tissues start to die. nih.gov Ultimately, the plant undergoes dehydration and complete mortality. nih.gov This sequence of events, from the halting of growth to visible necrosis, is the characteristic cellular response to this type of herbicidal action. nih.gov

Comparative Analysis of Herbicidal Efficacy

The performance of monoammonium methanearsonate can vary significantly based on the target weed species and prevailing environmental conditions at the time of application.

Monoammonium methanearsonate, similar to the related compound monosodium methanearsonate (MSMA), exhibits selective herbicidal activity. Its efficacy is highly dependent on the weed species being targeted. cotton.org Research conducted on MSMA, which shares the same parent acid as MAMA, provides insight into its species-specific performance, particularly in cotton cultivation. It is often mixed with other herbicides to broaden the spectrum of controlled weeds. cotton.org

For instance, studies have shown that MSMA significantly improves the control of several broadleaf weeds, including various morningglory species (Ipomoea spp.) and sicklepod (Senna obtusifolia), when combined with other post-emergence herbicides. cotton.org However, its effect on other weeds like hemp sesbania (Sesbania herbacea) and velvetleaf (Abutilon theophrasti) is minimal. cotton.org This selectivity is a critical aspect of its use in integrated weed management programs.

Table 1. Species-Specific Efficacy of Monosodium Methanearsonate (MSMA), a close relative of MAMA.

| Weed Species | Efficacy of MSMA | Notes |

|---|---|---|

| Entireleaf Morningglory (Ipomoea hederacea var. integriuscula) | Effective | Improved control when mixed with other herbicides like diuron (B1670789) or fluometuron. cotton.org |

| Pitted Morningglory (Ipomoea lacunosa) | Effective | Improved control when mixed with other herbicides like diuron or fluometuron. cotton.org |

| Tall Morningglory (Ipomoea purpurea) | Effective | Improved control when mixed with herbicides like cyanazine, diuron, or fluometuron. cotton.org |

| Sicklepod (Senna obtusifolia) | Effective | Satisfactory control is dependent on MSMA in herbicide mixtures. cotton.org |

| Hemp Sesbania (Sesbania herbacea) | Low Efficacy | MSMA had little effect on control. cotton.org |

The performance of any post-emergence herbicide, including MAMA, is subject to a range of external factors. dpird.wa.gov.auagric.wa.gov.au Weather conditions that promote active plant growth generally enhance the efficacy of systemic herbicides because the chemical is more readily absorbed and translocated to its site of action. agric.wa.gov.au

Conversely, weeds under stress are more difficult to control. agric.wa.gov.au Plant stress can be caused by numerous environmental factors that slow down plant metabolism and, consequently, herbicide uptake and movement. dpird.wa.gov.auagric.wa.gov.au Additives like wetters or oils can sometimes improve performance on stressed weeds, but results can be unpredictable. agric.wa.gov.au

Table 2. Environmental Factors Affecting Monoammonium Methanearsonate Performance

| Factor | Effect on Performance | Rationale |

|---|---|---|

| Moisture Stress (Drought) | Decreased Efficacy | Plants under drought stress slow their translocation and respiration, restricting the movement of the herbicide to its target site within the plant. agric.wa.gov.au A thicker wax cuticle may also develop on leaves, impeding absorption. iastate.edu |

| Temperature | Decreased Efficacy at Extremes | Cold temperatures (e.g., frost) slow plant growth and metabolic processes, reducing herbicide absorption and translocation. agric.wa.gov.au Very high temperatures can also cause stress and may lead to faster drying of spray droplets on the leaf surface, reducing the time for absorption. iastate.edu |

| Waterlogging | Decreased Efficacy | Lack of oxygen in waterlogged soils causes plant stress, which can inhibit active growth and herbicide uptake. dpird.wa.gov.auagric.wa.gov.au |

| Relative Humidity | Performance Varies | Low relative humidity causes spray droplets to dry faster on the leaf, which can reduce the total amount of herbicide absorbed. iastate.edu Plants grown in low humidity may also develop a thicker leaf cuticle as a barrier. iastate.edu |

| Water Quality | Decreased Efficacy with Poor Quality | The quality of the water used as a spray carrier is important. Hard water containing high levels of minerals like calcium and magnesium can sometimes bind with the herbicide, reducing its effectiveness. ocj.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.